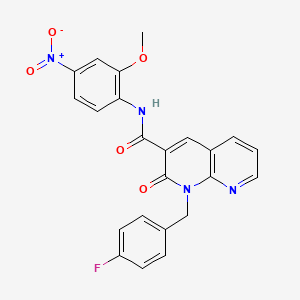![molecular formula C20H18FN5O3S B2459385 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 901736-11-6](/img/structure/B2459385.png)
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine (TZP), which is one of the most studied and used isomers in medicinal chemistry . TZPs have been synthesized for use in the preparation of antiviral agents .
Synthesis Analysis
The synthesis of similar compounds often involves a Biginelli-like multicomponent reaction (MCR). This process can be finely tuned to regioselectively synthesize C-6 ester-substituted amino-TZP analogues, both in dihydro and oxidized forms . The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .Molecular Structure Analysis
The molecular structure of the compound is likely complex, given its derivation from [1,2,4]triazolo[1,5-a]pyrimidine (TZP). The TZP core is fused with other rings, and the compound contains various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and would depend on the specific conditions and reagents used. As mentioned, the synthesis of similar compounds often involves a Biginelli-like multicomponent reaction (MCR) .Aplicaciones Científicas De Investigación
Synthesis of [1,2,4]Triazoloquinazoline Derivatives
Research has focused on the synthesis of [1,2,4]triazoloquinazoline derivatives due to their intriguing chemical and pharmacological properties. For example, Crabb et al. (1999) prepared 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides by treating 1-methyl-1-(4-methylquinazolin-2-yl)-4-(aryl)thiosemicarbazides, indicating a method that could potentially apply to the synthesis of compounds with similar backbones. This work underlines the versatility of [1,2,4]triazoloquinazolines in generating a wide range of derivatives through molecular rearrangements and chemical reactions (Crabb et al., 1999).
Pharmacological Applications
The pharmacological investigation of [1,2,4]triazoloquinazoline derivatives has shown promising results, especially in the field of antihistaminic agents. Alagarsamy et al. (2008) synthesized novel 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest that derivatives of [1,2,4]triazoloquinazoline, like the compound , may hold potential as new classes of H1-antihistaminic agents with minimal sedative effects, offering an advantage over traditional antihistamines (Alagarsamy et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-11-22-19-12-8-16(28-2)17(29-3)9-15(12)24-20(26(19)25-11)30-10-18(27)23-14-7-5-4-6-13(14)21/h4-9H,10H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDBAZHRXYGVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=CC=C4F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)



![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2459319.png)
![2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2459320.png)

![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)
